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Compound of Interest

Compound Name: Cholesteryl Tricosanoate

Cat. No.: B15600670 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
In the field of lipidomics, accurate and reproducible quantification of lipid species is paramount

for understanding disease mechanisms, identifying biomarkers, and developing novel

therapeutics. Cholesteryl esters (CE) are a major class of neutral lipids that play crucial roles in

cholesterol transport and storage. Their dysregulation is implicated in numerous pathologies,

including atherosclerosis and other metabolic diseases. The inherent complexity of the lipidome

and the potential for analytical variability necessitate the use of internal standards for reliable

quantification.

Cholesteryl Tricosanoate (CE 23:0) is an ideal internal standard for the quantification of

cholesteryl esters in biological samples by mass spectrometry (MS). As a cholesteryl ester with

an odd-chain fatty acid (tricosanoic acid), it is not naturally abundant in most biological

systems. This key characteristic allows for its addition (spiking) into a sample at a known

concentration to account for sample loss during extraction and variability in ionization efficiency

during MS analysis, thus ensuring high accuracy and precision.

This application note provides a comprehensive overview and detailed protocols for the use of

Cholesteryl Tricosanoate as an internal standard in lipid profiling workflows.
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The fundamental principle behind using Cholesteryl Tricosanoate as an internal standard is

isotope dilution mass spectrometry, or in this case, the use of a non-endogenous, chemically

similar compound. A known amount of Cholesteryl Tricosanoate is added to the biological

sample prior to lipid extraction. The sample is then processed, and the analytes are detected

by mass spectrometry. The signal intensity of the endogenous cholesteryl esters is normalized

to the signal intensity of the Cholesteryl Tricosanoate internal standard. This normalization

corrects for variations in sample handling and instrument response, allowing for accurate

quantification of the endogenous cholesteryl esters.

Physicochemical Properties of Cholesteryl Tricosanoate
Property Value

Systematic Name (3β)-Cholest-5-en-3-yl tricosanoate

Lipid MAPS ID CE 23:0

CAS Number 1616116-26-7[1]

Molecular Formula C₅₀H₉₀O₂[1]

Molecular Weight 723.25 g/mol [1]

Purity >99%[1]

Experimental Workflow Overview
The general workflow for utilizing Cholesteryl Tricosanoate as an internal standard in a lipid

profiling experiment is outlined below.
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Caption: General experimental workflow for lipid profiling using an internal standard.

Protocols
Protocol 1: Lipid Extraction from Plasma using
Cholesteryl Tricosanoate Internal Standard
This protocol is adapted from the widely used Bligh-Dyer method for lipid extraction.

Materials:

Plasma sample

Cholesteryl Tricosanoate (CE 23:0) internal standard stock solution (e.g., 1 mg/mL in

chloroform/methanol 2:1, v/v)

Chloroform (HPLC grade)
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Methanol (HPLC grade)

Deionized water

Glass centrifuge tubes with Teflon-lined caps

Nitrogen gas evaporator

Autosampler vials with inserts

Procedure:

Sample Preparation: Thaw plasma samples on ice.

Internal Standard Spiking: To 100 µL of plasma in a glass centrifuge tube, add a known

amount of Cholesteryl Tricosanoate internal standard. The final concentration should be

chosen to be within the linear range of the instrument and comparable to the expected

concentration of the analytes of interest (e.g., 10 µL of a 10 µg/mL solution).

Single Phase Extraction: Add 375 µL of a chloroform:methanol (1:2, v/v) mixture to the

plasma sample. Vortex thoroughly for 1 minute to ensure mixing and protein precipitation.

Phase Separation: Add 125 µL of chloroform and vortex for 1 minute. Add 125 µL of

deionized water and vortex again for 1 minute.

Centrifugation: Centrifuge the sample at 2,500 x g for 10 minutes at 4°C to separate the

aqueous and organic layers.

Lipid Collection: Carefully collect the lower organic phase containing the lipids using a glass

Pasteur pipette and transfer it to a new clean glass tube.

Drying: Evaporate the solvent from the collected organic phase under a gentle stream of

nitrogen gas.

Reconstitution: Reconstitute the dried lipid extract in a suitable solvent for LC-MS analysis

(e.g., 100 µL of isopropanol/acetonitrile/water 2:1:1, v/v/v).

Sample Transfer: Transfer the reconstituted sample to an autosampler vial for analysis.
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Protocol 2: LC-MS/MS Analysis of Cholesteryl Esters
This protocol provides a general method for the analysis of cholesteryl esters using reverse-

phase liquid chromatography coupled to a tandem mass spectrometer.

Instrumentation:

High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid

Chromatography (UHPLC) system

Tandem mass spectrometer (e.g., Triple Quadrupole or Q-TOF) equipped with an

Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) source.

LC Parameters:

Parameter Recommended Setting

Column
C18 reverse-phase column (e.g., 2.1 mm x 100

mm, 1.8 µm particle size)

Mobile Phase A
Water:Acetonitrile (60:40, v/v) with 10 mM

ammonium formate and 0.1% formic acid

Mobile Phase B
Isopropanol:Acetonitrile (90:10, v/v) with 10 mM

ammonium formate and 0.1% formic acid

Flow Rate 0.3 mL/min

Column Temperature 55°C

Injection Volume 5 µL

Gradient
0-2 min, 30% B; 2-12 min, 30-100% B; 12-25

min, 100% B; 25.1-30 min, 30% B

MS/MS Parameters (Positive Ion Mode):

Cholesteryl esters are typically detected as their ammonium adducts ([M+NH_4]+) in ESI or as

the protonated molecule ([M+H]+) which then loses water in the source. A characteristic

fragmentation for all cholesteryl esters is the neutral loss of the cholesterol backbone
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(C₂₇H₄₆O), which corresponds to a neutral loss of 368.4 Da. This allows for the use of a neutral

loss scan to selectively detect all cholesteryl esters in a sample.

Parameter Recommended Setting

Ionization Mode Positive Electrospray Ionization (ESI)

Capillary Voltage 3.5 kV

Source Temperature 150°C

Desolvation Gas Nitrogen

Desolvation Temp. 350°C

Scan Type Neutral Loss Scan of 368.4 Da

Collision Energy 20-30 eV

Specific Multiple Reaction Monitoring (MRM) Transitions:

For targeted quantification, specific MRM transitions should be used for Cholesteryl
Tricosanoate and the endogenous cholesteryl esters of interest. The precursor ion will be the

ammonium adduct ([M+NH_4]+) and the product ion will be the cholesterol fragment (m/z

369.3).

Cholesteryl Ester Precursor Ion (m/z) Product Ion (m/z)

Cholesteryl Tricosanoate (IS) 741.7 369.3

Cholesteryl Palmitate (CE

16:0)
644.6 369.3

Cholesteryl Stearate (CE 18:0) 672.6 369.3

Cholesteryl Oleate (CE 18:1) 670.6 369.3

Cholesteryl Linoleate (CE

18:2)
668.6 369.3

Cholesteryl Arachidonate (CE

20:4)
692.6 369.3
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Data Analysis and Quantification
The quantification of each endogenous cholesteryl ester is performed by calculating the ratio of

its peak area to the peak area of the Cholesteryl Tricosanoate internal standard. A calibration

curve should be prepared using known concentrations of a representative cholesteryl ester

standard (e.g., Cholesteryl Oleate) spiked with a constant concentration of the Cholesteryl
Tricosanoate internal standard.

Quantitative Data Summary:

The following table summarizes typical performance data for the quantification of cholesteryl

esters using an odd-chain internal standard.

Parameter Typical Value

Linearity (R²) > 0.99

Limit of Detection (LOD) 0.5 - 5 ng/mL

Lower Limit of Quantification (LLOQ) 1 - 10 ng/mL

Intra-day Precision (%CV) < 10%

Inter-day Precision (%CV) < 15%

Recovery 85 - 115%

Signaling Pathway and Workflow Diagrams
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Caption: Simplified pathway of cholesterol esterification and hydrolysis.
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Caption: Detailed workflow for quantitative lipid analysis.
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Cholesteryl Tricosanoate is a highly effective internal standard for the accurate and precise

quantification of cholesteryl esters in complex biological matrices. Its non-endogenous nature

and chemical similarity to the analytes of interest make it an excellent choice for lipidomics

research. The protocols and data presented in this application note provide a robust framework

for the implementation of Cholesteryl Tricosanoate in routine lipid profiling studies,

contributing to the generation of high-quality, reproducible data in academic and industrial

research settings.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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